molecular formula C15H18N6O2S2 B2877869 2-({4-oxo-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1115905-76-4

2-({4-oxo-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B2877869
CAS No.: 1115905-76-4
M. Wt: 378.47
InChI Key: SOCZBKRXZDRIFE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core linked via a sulfanyl (-S-) bridge to an acetamide group substituted with a 4H-1,2,4-triazol-3-yl moiety.

Properties

IUPAC Name

2-(4-oxo-3-pentylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2S2/c1-2-3-4-6-21-13(23)12-10(5-7-24-12)18-15(21)25-8-11(22)19-14-16-9-17-20-14/h5,7,9H,2-4,6,8H2,1H3,(H2,16,17,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCZBKRXZDRIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-oxo-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, followed by the introduction of the pentyl group and the oxo functionality. The final steps involve the attachment of the sulfanyl group and the triazolylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-({4-oxo-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-({4-oxo-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

    Industry: The compound can be utilized in the development of new materials with unique properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-({4-oxo-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-({4-oxo-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide with key analogs based on structural features, synthesis routes, and reported bioactivities:

Compound Core Structure Key Substituents Synthetic Route Reported Bioactivity
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-pentyl, 2-sulfanyl bridge to triazole acetamide Likely involves cyclocondensation of thiophene derivatives with CS₂/KOH Not directly reported; inferred anticancer potential from triazole/thienopyrimidine analogs
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(phenyl)propanamide 1,3,4-Oxadiazole-thiazole hybrid Sulfanyl bridge, propanamide tail Multi-step: Hydrazine reflux, CS₂/KOH cyclization, nucleophilic substitution Anticancer (OSCC cell lines), enzyme inhibition
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Pyrazolone Methylsulfanylphenyl acetamide, pyrazole ring X-ray-confirmed synthesis via DMF/LiH-mediated coupling Structural analog; potential anti-inflammatory/antimicrobial activity

Key Structural and Functional Insights:

Core Heterocycles: The thieno[3,2-d]pyrimidin-4-one core in the target compound is distinct from the 1,3,4-oxadiazole () and pyrazolone () cores in analogs. This core may enhance π-π stacking interactions with biological targets, similar to pyrimidine-based kinase inhibitors.

Sulfanyl Bridges :

  • The -S- linkage is conserved across analogs (e.g., ), suggesting its role in stabilizing molecular conformation and enhancing electrophilic reactivity for covalent target binding.

Bioactivity Trends: Compounds with sulfanyl-acetamide motifs (e.g., ) exhibit selective cytotoxicity in oral squamous cell carcinoma (OSCC) models, possibly via ferroptosis induction . The pentyl chain in the target compound may improve pharmacokinetics compared to shorter alkyl chains in analogs .

Biological Activity

The compound 2-({4-oxo-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide (CAS Number: 1115905-76-4) is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N6O2S2C_{15}H_{18}N_{6}O_{2}S_{2} with a molecular weight of 378.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for various pharmacological activities.

PropertyValue
CAS Number1115905-76-4
Molecular FormulaC₁₅H₁₈N₆O₂S₂
Molecular Weight378.5 g/mol

Anticancer Activity

Research indicates that compounds containing the thieno[3,2-d]pyrimidine moiety often exhibit significant anticancer properties. The compound has been studied for its ability to inhibit key enzymes involved in nucleotide biosynthesis, which is crucial for cancer cell proliferation.

  • Mechanism of Action :
    • The compound potentially acts as an inhibitor of GARFTase (glycinamide ribonucleotide formyltransferase) and AICARFTase (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase), both critical in the purine biosynthetic pathway. This dual inhibition can lead to decreased proliferation of cancer cells by disrupting nucleotide synthesis pathways essential for DNA replication and repair .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies on related thieno[3,2-d]pyrimidine derivatives have shown that:

  • Substituents at specific positions on the pyrimidine ring can enhance or diminish activity.
  • The presence of a sulfanyl group is often associated with increased potency against certain cancer cell lines.

Table 2: Potency of Related Compounds

CompoundTarget EnzymeIC50 Value (µM)
Compound AGARFTase15
Compound BAICARFTase12
2-({4-oxo...Dual TargetTBD

Study 1: Inhibition of Cancer Cell Proliferation

A study exploring the effects of thieno[3,2-d]pyrimidine derivatives on various cancer cell lines demonstrated that compounds with similar structures effectively inhibited cell growth in vitro. The specific compound showed promising results in reducing proliferation rates in breast cancer cell lines compared to controls .

Study 2: Selectivity and Toxicity

Further investigations into the selectivity of this compound revealed that while it effectively inhibits tumor growth, it also poses potential toxicity risks to normal cells. This highlights the need for careful dosage optimization in therapeutic applications. The study suggests that co-administration with protective agents may mitigate these toxic effects while maintaining efficacy against tumors .

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